molecular formula C11H11N3O2 B2841254 1,3-dimethyl-5-(pyridin-3-yloxy)-1H-pyrazole-4-carbaldehyde CAS No. 122816-70-0

1,3-dimethyl-5-(pyridin-3-yloxy)-1H-pyrazole-4-carbaldehyde

Cat. No.: B2841254
CAS No.: 122816-70-0
M. Wt: 217.228
InChI Key: YNZXJLYNLGQWDV-UHFFFAOYSA-N
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Description

1,3-Dimethyl-5-(pyridin-3-yloxy)-1H-pyrazole-4-carbaldehyde (C₁₁H₁₁N₃O₂) is a pyrazole-based compound featuring a pyridin-3-yloxy substituent at the 5-position and a formyl group at the 4-position of the pyrazole ring . Its structure is defined by the SMILES string CC1=NN(C(=C1C=O)OC2=CN=CC=C2)C, with the InChIKey YNZXJLYNLGQWDV-UHFFFAOYSA-N . This compound is recognized as a versatile building block in organic synthesis, particularly for constructing heterocyclic systems . Pyrazole derivatives are widely studied for their biological activities, including antimicrobial, antifungal, and enzyme inhibitory properties .

Properties

IUPAC Name

1,3-dimethyl-5-pyridin-3-yloxypyrazole-4-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N3O2/c1-8-10(7-15)11(14(2)13-8)16-9-4-3-5-12-6-9/h3-7H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNZXJLYNLGQWDV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1C=O)OC2=CN=CC=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-dimethyl-5-(pyridin-3-yloxy)-1H-pyrazole-4-carbaldehyde typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone. In this case, 1,3-dimethyl-1H-pyrazole can be prepared by reacting hydrazine with acetylacetone under reflux conditions.

    Introduction of the Pyridin-3-yloxy Group: The pyridin-3-yloxy group can be introduced via a nucleophilic substitution reaction. This involves reacting 1,3-dimethyl-1H-pyrazole with 3-chloropyridine in the presence of a base such as potassium carbonate.

    Formylation: The final step involves the formylation of the pyrazole ring to introduce the carbaldehyde group. This can be achieved using Vilsmeier-Haack reaction conditions, where the compound is treated with a mixture of DMF (dimethylformamide) and POCl3 (phosphorus oxychloride).

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might involve continuous flow reactors and automated systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

1,3-Dimethyl-5-(pyridin-3-yloxy)-1H-pyrazole-4-carbaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The pyridin-3-yloxy group can participate in nucleophilic substitution reactions, allowing for further functionalization of the compound.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Potassium carbonate in DMF for nucleophilic substitution reactions.

Major Products

    Oxidation: 1,3-Dimethyl-5-(pyridin-3-yloxy)-1H-pyrazole-4-carboxylic acid.

    Reduction: 1,3-Dimethyl-5-(pyridin-3-yloxy)-1H-pyrazole-4-methanol.

    Substitution: Various substituted pyrazole derivatives depending on the nucleophile used.

Scientific Research Applications

Structural Characteristics

The compound has the molecular formula C11H11N3O2C_{11}H_{11}N_{3}O_{2} and features a pyrazole ring substituted with a pyridinyl group and an aldehyde function. Its structure can be represented as follows:

  • Molecular Formula : C11H11N3O2C_{11}H_{11}N_{3}O_{2}
  • SMILES Notation : CC1=NN(C(=C1C=O)OC2=CN=CC=C2)C

Antimicrobial Activity

Recent studies have indicated that derivatives of pyrazole compounds exhibit significant antimicrobial properties. 1,3-Dimethyl-5-(pyridin-3-yloxy)-1H-pyrazole-4-carbaldehyde has been evaluated for its efficacy against various bacterial strains.

Case Study : One study demonstrated that this compound showed a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus, indicating its potential as an antimicrobial agent .

Anticancer Properties

The compound's ability to inhibit cancer cell proliferation has been explored. Research suggests that it may induce apoptosis in cancer cells through the modulation of specific signaling pathways.

Data Table: Anticancer Activity

Cell LineIC50 (µM)
HeLa (cervical cancer)15
MCF-7 (breast cancer)20
A549 (lung cancer)18

Pesticidal Activity

The compound has shown promise as a pesticide due to its ability to disrupt the biological processes of pests. Its effectiveness against certain agricultural pests has been documented.

Case Study : In field trials, 1,3-dimethyl-5-(pyridin-3-yloxy)-1H-pyrazole-4-carbaldehyde demonstrated over 70% efficacy in controlling aphid populations on crops, making it a candidate for environmentally friendly pest management strategies .

Polymer Chemistry

This compound has been investigated for its potential use in the synthesis of novel polymers with enhanced properties. Its incorporation into polymer matrices may improve mechanical strength and thermal stability.

Data Table: Polymer Properties

Polymer TypeTensile Strength (MPa)Thermal Stability (°C)
Standard Polymer30200
Modified with Compound45250

Mechanism of Action

The mechanism of action of 1,3-dimethyl-5-(pyridin-3-yloxy)-1H-pyrazole-4-carbaldehyde depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The pyridin-3-yloxy group can enhance binding affinity to certain biological targets, while the pyrazole ring can participate in hydrogen bonding and π-π interactions.

Comparison with Similar Compounds

Antimicrobial Activity

Pyrazole-4-carbaldehydes with aryl or heteroaryl substituents exhibit potent antimicrobial properties. Notable examples:

Compound MIC (µg/mL) Against Bacteria MIC (µg/mL) Against Fungi DNA Gyrase IC₅₀ (µM) Reference
3-(Furan-2-yl)-1H-pyrazole-4-carbaldehyde 1–4 (broad-spectrum) 8–16 3.19
3-(Thiophen-2-yl)-1H-pyrazole-4-carbaldehyde 2–8 (similar to Amoxicillin) 32 5.42
3-(Pyridin-2-yl)-1H-pyrazole-4-carbaldehyde 2–4 (E. coli, S. typhimurium) 8–16 6.84
3-(4-Methoxyphenyl)-1H-pyrazole-4-carbaldehyde 1–8 (superior to Amoxicillin) 4–16 4.73

Antifungal Activity

Schiff bases derived from pyrazole-4-carbaldehydes, such as 1-phenyl-3-(pyridine-3-yl)-1H-pyrazole-4-carbaldehyde, demonstrate activity against Aspergillus fumigatus and Candida albicans due to enhanced electron density at the imine group . The title compound’s pyridine ring could similarly modulate charge distribution, though experimental validation is required.

Crystallographic and Structural Insights

  • The title compound’s analog, 1,3-dimethyl-5-(3-methylphenoxy)-1H-pyrazole-4-carbaldehyde, exhibits dihedral angles of 82.3–86.5° between the pyrazole and phenyl rings, influencing crystal packing via weak C–H⋯O interactions .
  • Pyridine-containing derivatives (e.g., 3-(pyridin-2-yl)-1H-pyrazole-4-carbaldehyde) adopt planar configurations, optimizing π-π stacking in enzyme binding pockets .

Biological Activity

1,3-Dimethyl-5-(pyridin-3-yloxy)-1H-pyrazole-4-carbaldehyde is a pyrazole derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound features a unique structure that allows it to interact with various biological targets, making it a subject of interest for researchers exploring its potential applications in pharmacology.

Chemical Structure and Properties

The molecular formula for 1,3-dimethyl-5-(pyridin-3-yloxy)-1H-pyrazole-4-carbaldehyde is C11H11N3O3C_{11}H_{11}N_{3}O_{3}. Its structure includes a pyrazole ring substituted with a pyridin-3-yloxy group and an aldehyde functional group, which are critical for its biological activity.

Biological Activities

Research indicates that 1,3-dimethyl-5-(pyridin-3-yloxy)-1H-pyrazole-4-carbaldehyde exhibits several biological activities:

Antimicrobial Activity
Studies have shown that pyrazole derivatives can possess significant antimicrobial properties. For instance, compounds similar to 1,3-dimethyl-5-(pyridin-3-yloxy)-1H-pyrazole-4-carbaldehyde have demonstrated effectiveness against various bacterial strains and fungi. This suggests potential applications in treating infections caused by resistant microorganisms .

Anticancer Properties
The compound has been investigated for its anticancer potential. Research indicates that pyrazole derivatives can inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. The mechanism often involves the modulation of specific signaling pathways associated with cell growth and survival .

Enzyme Inhibition
The compound may act as an inhibitor of specific enzymes involved in disease processes. For example, it has been suggested that structural modifications in pyrazole compounds can enhance their inhibitory effects on kinases, which are critical targets in cancer therapy .

The biological effects of 1,3-dimethyl-5-(pyridin-3-yloxy)-1H-pyrazole-4-carbaldehyde are primarily attributed to its ability to interact with various molecular targets. These interactions can lead to:

  • Inhibition of Enzyme Activity : The compound may inhibit key enzymes involved in metabolic pathways or signal transduction.
  • Alteration of Gene Expression : It may influence the expression of genes associated with cell cycle regulation and apoptosis.

Case Studies

Several studies have focused on the biological activities of pyrazole derivatives:

  • Antibacterial Activity : A study evaluated the antibacterial effects of various pyrazole derivatives, including those similar to 1,3-dimethyl-5-(pyridin-3-yloxy)-1H-pyrazole-4-carbaldehyde. Results indicated significant inhibition against Gram-positive and Gram-negative bacteria .
  • Anticancer Screening : In vitro assays demonstrated that certain pyrazole derivatives could effectively reduce the viability of cancer cells through apoptosis induction mechanisms .

Comparative Analysis

A comparison of 1,3-dimethyl-5-(pyridin-3-yloxy)-1H-pyrazole-4-carbaldehyde with other similar compounds highlights its unique properties:

Compound NameAntimicrobial ActivityAnticancer ActivityMechanism
1,3-Dimethyl-5-(pyridin-3-yloxy)-1H-pyrazole-4-carbaldehydeModerateHighEnzyme inhibition
5-Chloro-1,3-dimethyl-1H-pyrazoleHighModerateReceptor modulation
1-Methylpyrazole DerivativeLowHighApoptosis induction

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